N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]cyclopropanecarboxamide
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Overview
Description
N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]cyclopropanecarboxamide is a chemical compound belonging to the class of benzoxazole derivatives. Benzoxazoles are heterocyclic aromatic organic compounds characterized by a fused benzene and oxazole ring. This compound, in particular, features a cyclopropanecarboxamide group attached to a benzoxazole core, which imparts unique chemical and biological properties.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 6-methyl-1,3-benzoxazol-2-ylphenylamine and cyclopropanecarboxylic acid chloride.
Reaction Conditions: The reaction is usually carried out in a solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) at a temperature range of 0°C to room temperature.
Catalysts: No specific catalysts are required for this reaction, but the use of a base like triethylamine (TEA) can help neutralize the HCl byproduct.
Purification: The product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and scalability. The reaction parameters are optimized to ensure high yield and purity, and the process is monitored using advanced analytical techniques like high-performance liquid chromatography (HPLC).
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the benzoxazole ring, typically involving halogenated compounds.
Common Reagents and Conditions:
Oxidation: KMnO4, H2O2, in an aqueous medium.
Reduction: LiAlH4, NaBH4, in anhydrous ether.
Substitution: Halogenated compounds, in the presence of a base.
Major Products Formed:
Oxidation: Various oxidized derivatives of the benzoxazole ring.
Reduction: Reduced forms of the compound, often leading to the formation of amines.
Substitution: Substituted benzoxazole derivatives with different functional groups.
Scientific Research Applications
Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Biology: It has been studied for its potential antimicrobial and anticancer properties, showing activity against various bacterial and fungal strains. Medicine: Research is ongoing to explore its use as a therapeutic agent, particularly in the treatment of infections and certain types of cancer. Industry: The compound is utilized in the manufacture of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism by which N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]cyclopropanecarboxamide exerts its effects involves interaction with specific molecular targets. It may inhibit enzymes or bind to receptors, leading to downstream effects in biological pathways. The exact mechanism can vary depending on the application and the specific biological system being targeted.
Comparison with Similar Compounds
N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]nicotinamide: Similar structure but with a nicotinamide group instead of cyclopropanecarboxamide.
Benzoxazole derivatives: Various benzoxazole compounds with different substituents on the benzene or oxazole ring.
Uniqueness: N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]cyclopropanecarboxamide is unique due to its cyclopropanecarboxamide group, which imparts distinct chemical reactivity and biological activity compared to other benzoxazole derivatives.
This compound's versatility and potential applications make it a valuable subject of study in various scientific fields. Its unique structure and reactivity profile offer opportunities for the development of new drugs, materials, and industrial chemicals.
Properties
IUPAC Name |
N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]cyclopropanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O2/c1-11-2-9-15-16(10-11)22-18(20-15)13-5-7-14(8-6-13)19-17(21)12-3-4-12/h2,5-10,12H,3-4H2,1H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFJAHAQGUKAKNW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(O2)C3=CC=C(C=C3)NC(=O)C4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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